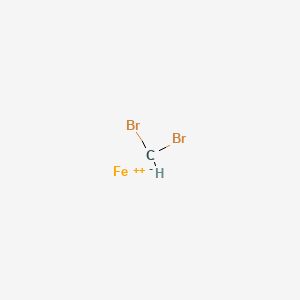
Dibromomethane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dibromomethane can be prepared through several synthetic routes. One common method involves the reaction of dichloromethane with hydrogen bromide in the presence of a catalyst such as aluminum trichloride . The reaction proceeds as follows: [ \text{CH}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CH}_2\text{BrCl} + \text{HCl} ] The bromochloromethane product can further react with hydrogen bromide to form dibromomethane: [ \text{CH}_2\text{BrCl} + \text{HBr} \rightarrow \text{CH}_2\text{Br}_2 + \text{HCl} ]
Another method involves the reaction of bromoform with sodium arsenite and sodium hydroxide : [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
Chemical Reactions Analysis
Dibromomethane undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, dibromomethane can react with nucleophiles to replace one or both bromine atoms. For example, it can react with sodium hydroxide to form methylene glycol: [ \text{CH}_2\text{Br}_2 + 2\text{NaOH} \rightarrow \text{CH}_2(\text{OH})_2 + 2\text{NaBr} ]
In reduction reactions, dibromomethane can be reduced to methane using reducing agents such as zinc and hydrochloric acid : [ \text{CH}_2\text{Br}_2 + 2\text{Zn} + 4\text{HCl} \rightarrow \text{CH}_4 + 2\text{ZnBr}_2 + 2\text{H}_2\text{O} ]
Scientific Research Applications
Dibromomethane has several scientific research applications. It is used as a solvent in organic synthesis and as a gauge fluid in various analytical techniques . In chemistry, it is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy . Additionally, dibromomethane is used in the synthesis of methylenedioxy derivatives and bromomethylenates enolates .
In biology and medicine, dibromomethane is used in the synthesis of pharmaceuticals and agrochemicals . It is also employed in the electrochemical dehalogenation of brominated compounds to non-toxic products, which has applications in wastewater purification and environmental remediation .
Mechanism of Action
The mechanism of action of dibromomethane involves its ability to undergo substitution and reduction reactions. In substitution reactions, dibromomethane can act as an electrophile, allowing nucleophiles to attack and replace the bromine atoms . In reduction reactions, dibromomethane can be reduced to methane through the transfer of electrons from reducing agents .
Comparison with Similar Compounds
Dibromomethane is similar to other halomethanes such as bromoform, tetrabromomethane, 1,1-dibromoethane, and 1,2-dibromoethane . dibromomethane is unique in its ability to act as a precursor to a Simmons-Smith-type reagent, making it a valuable compound in organic synthesis . Additionally, its use as an internal standard in NMR spectroscopy sets it apart from other halomethanes .
Properties
CAS No. |
90160-74-0 |
|---|---|
Molecular Formula |
CHBr2Fe+ |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
dibromomethane;iron(2+) |
InChI |
InChI=1S/CHBr2.Fe/c2-1-3;/h1H;/q-1;+2 |
InChI Key |
ZJSRJAWZCGGWHG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Br)Br.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















